molecular formula C33H30O4 B173146 2,2'-((((9H-Fluorene-9,9-diyl)bis(2-methyl-4,1-phenylene))bis(oxy))bis(methylene))bis(oxirane) CAS No. 114205-89-9

2,2'-((((9H-Fluorene-9,9-diyl)bis(2-methyl-4,1-phenylene))bis(oxy))bis(methylene))bis(oxirane)

Cat. No.: B173146
CAS No.: 114205-89-9
M. Wt: 490.6 g/mol
InChI Key: ABXGZTBEQZOCEE-UHFFFAOYSA-N
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Description

This compound is an important cross-linking agent widely used in photo-curing resins, optical fiber materials, coatings, and adhesives . It can undergo cross-linking reactions when exposed to ultraviolet light or electron beam irradiation, curing the material and imparting excellent mechanical and chemical resistance properties to the material .

Scientific Research Applications

High-Performance Organic Light-Emitting Diodes (OLEDs)

A series of hydrocarbons with a fluorene core have been designed for use in OLEDs. These materials, such as DNPAFB and DTPAFB, serve as hole transporting layers and exhibit maximum efficiencies significantly higher than traditional devices. The design of these molecules emphasizes a tetrahedral conformation that enhances solubility and chemical miscibility, crucial for solution-processable OLEDs (Ye et al., 2010).

Opto-Electronic Materials and Polymorphism

Fluorene derivatives are recognized for their charge transport properties in opto-electronic materials. The polymorphism observed in these materials, driven by their high conformational flexibility, plays a significant role in their electronic properties. This characteristic is crucial for developing materials with tailored electronic behaviors (Dikundwar et al., 2011).

Memristor Applications

Donor–acceptor polymers based on fluorene cores, such as poly({4,4'-[4,4'-(9H-fluorene-9,9-diyl) bis(4,1-phenylene)]bis(oxy)diphthalonitrile}-alt-[dithieno[3,2-b:2',3'-d]pyrrole]), have been synthesized and demonstrated potential in memristive devices. These polymers show a significant difference in dipole moments, affecting their conductive charge-transfer state, which is essential for the nonvolatile memristive performance of these materials (Wang et al., 2014).

Organic Thin Film Transistors (OTFTs)

The synthesis of fluorenyl cored conjugated compounds for OTFTs highlights the importance of combining fluorenyl units with other molecular structures to achieve desired electronic properties. These compounds exhibit good solubility, thermal stability, and hole mobility, which are key parameters for their application in OTFTs (Kim et al., 2016).

Two-Photon Absorption and Bioimaging

Fluorene derivatives are also explored for their two-photon absorption capabilities, which are beneficial for bioimaging applications. Such compounds can undergo fast relaxation processes in the gain and ESA spectra, indicating their potential for efficient superfluorescence properties in nonpolar solvents and bioimaging applications (Belfield et al., 2012).

Mechanism of Action

Target of Action

It’s known that the compound is used in the preparation of high refractive index photosensitive resin , which suggests that it may interact with light-sensitive molecules or structures.

Mode of Action

Given its use in the preparation of photosensitive resins , it can be inferred that it may undergo a photochemical reaction when exposed to light, leading to changes in its structure and properties.

Biochemical Pathways

Considering its role in the formation of photosensitive resins , it might be involved in the photochemical reactions and polymerization processes.

Result of Action

The compound is used in the preparation of high refractive index photosensitive resin . This suggests that the molecular and cellular effects of the compound’s action are primarily related to its ability to form complex structures with specific optical properties when exposed to light.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the photochemical reactions it undergoes might be affected by the intensity and wavelength of the light it’s exposed to. Additionally, factors like temperature and humidity could potentially impact its stability and reactivity .

Safety and Hazards

The compound may have potential irritant and allergenic properties, and skin contact and inhalation should be avoided . Appropriate protective equipment should be worn during use, good ventilation should be ensured, and relevant safety operating procedures should be followed .

Properties

IUPAC Name

2-[[2-methyl-4-[9-[3-methyl-4-(oxiran-2-ylmethoxy)phenyl]fluoren-9-yl]phenoxy]methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30O4/c1-21-15-23(11-13-31(21)36-19-25-17-34-25)33(24-12-14-32(22(2)16-24)37-20-26-18-35-26)29-9-5-3-7-27(29)28-8-4-6-10-30(28)33/h3-16,25-26H,17-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXGZTBEQZOCEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC(=C(C=C5)OCC6CO6)C)OCC7CO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90603145
Record name 2,2'-{9H-Fluorene-9,9-diylbis[(2-methyl-4,1-phenylene)oxymethylene]}bis(oxirane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90603145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114205-89-9
Record name 2,2'-{9H-Fluorene-9,9-diylbis[(2-methyl-4,1-phenylene)oxymethylene]}bis(oxirane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90603145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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